

# Spectroscopic data (NMR, MS) for 7-oxoheptanoic acid characterization

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## Compound of Interest

Compound Name: 7-Oxoheptanoic acid

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## Characterization of 7-Oxoheptanoic Acid: A Spectroscopic Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and methodologies used for the characterization of **7-oxoheptanoic acid**. The focus is on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), two pivotal techniques in the structural elucidation of organic molecules. This document presents predicted spectral data, detailed experimental protocols, and a visual representation of the analytical workflow.

## Spectroscopic Data Summary

The following tables summarize the predicted quantitative data for **7-oxoheptanoic acid** ( $C_7H_{12}O_3$ , Molecular Weight: 144.17 g/mol). This data is essential for the identification and verification of the compound in a laboratory setting.

## $^1H$ NMR Spectral Data (Predicted)

Solvent:  $CDCl_3$ , Frequency: 400 MHz

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
9.76	t	1H	H-7 (Aldehyde)
2.46	t	2H	H-6
2.35	t	2H	H-2
1.65	m	4H	H-3, H-5
1.38	m	2H	H-4
11.5 (variable)	br s	1H	-COOH

## $^{13}\text{C}$ NMR Spectral Data (Predicted)

Solvent:  $\text{CDCl}_3$ , Frequency: 100 MHz

Chemical Shift ( $\delta$ ) ppm	Assignment
202.5	C-7 (Aldehyde Carbonyl)
179.0	C-1 (Carboxyl Carbonyl)
43.8	C-6
33.8	C-2
28.7	C-4
24.3	C-3
21.8	C-5

## Mass Spectrometry Data (Predicted)

m/z	Ion
145.0859	[M+H] <sup>+</sup>
167.0679	[M+Na] <sup>+</sup>
127.0753	[M+H-H <sub>2</sub> O] <sup>+</sup>
143.0714	[M-H] <sup>-</sup>

## Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accuracy.

### NMR Spectroscopy

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra for the structural elucidation of **7-oxoheptanoic acid**.

Materials:

- **7-oxoheptanoic acid** sample
- Deuterated chloroform (CDCl<sub>3</sub>) with 0.03% tetramethylsilane (TMS)
- NMR tubes (5 mm)
- NMR Spectrometer (e.g., Bruker 400 MHz)

Procedure:

- Sample Preparation: Dissolve approximately 10-20 mg of **7-oxoheptanoic acid** in 0.6-0.7 mL of CDCl<sub>3</sub> containing TMS in a clean, dry NMR tube.
- Instrument Setup:
  - Insert the NMR tube into the spectrometer.
  - Lock onto the deuterium signal of the CDCl<sub>3</sub>.

- Shim the magnetic field to achieve optimal homogeneity.
- Tune and match the probe for both  $^1\text{H}$  and  $^{13}\text{C}$  frequencies.
- $^1\text{H}$  NMR Acquisition:
  - Acquire the spectrum using a standard pulse sequence.
  - Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
  - Use a sufficient number of scans to obtain a good signal-to-noise ratio.
  - Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
  - Reference the spectrum to the TMS signal at 0.00 ppm.
  - Integrate the peaks and determine their multiplicities.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire the spectrum using a proton-decoupled pulse sequence.
  - Set the spectral width to cover the expected chemical shift range (e.g., 0-220 ppm).
  - A larger number of scans will be required compared to  $^1\text{H}$  NMR due to the lower natural abundance of  $^{13}\text{C}$ .
  - Process the data similarly to the  $^1\text{H}$  spectrum and reference to the  $\text{CDCl}_3$  solvent peak at 77.16 ppm.

## Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of **7-oxoheptanoic acid**.

Materials:

- **7-oxoheptanoic acid** sample

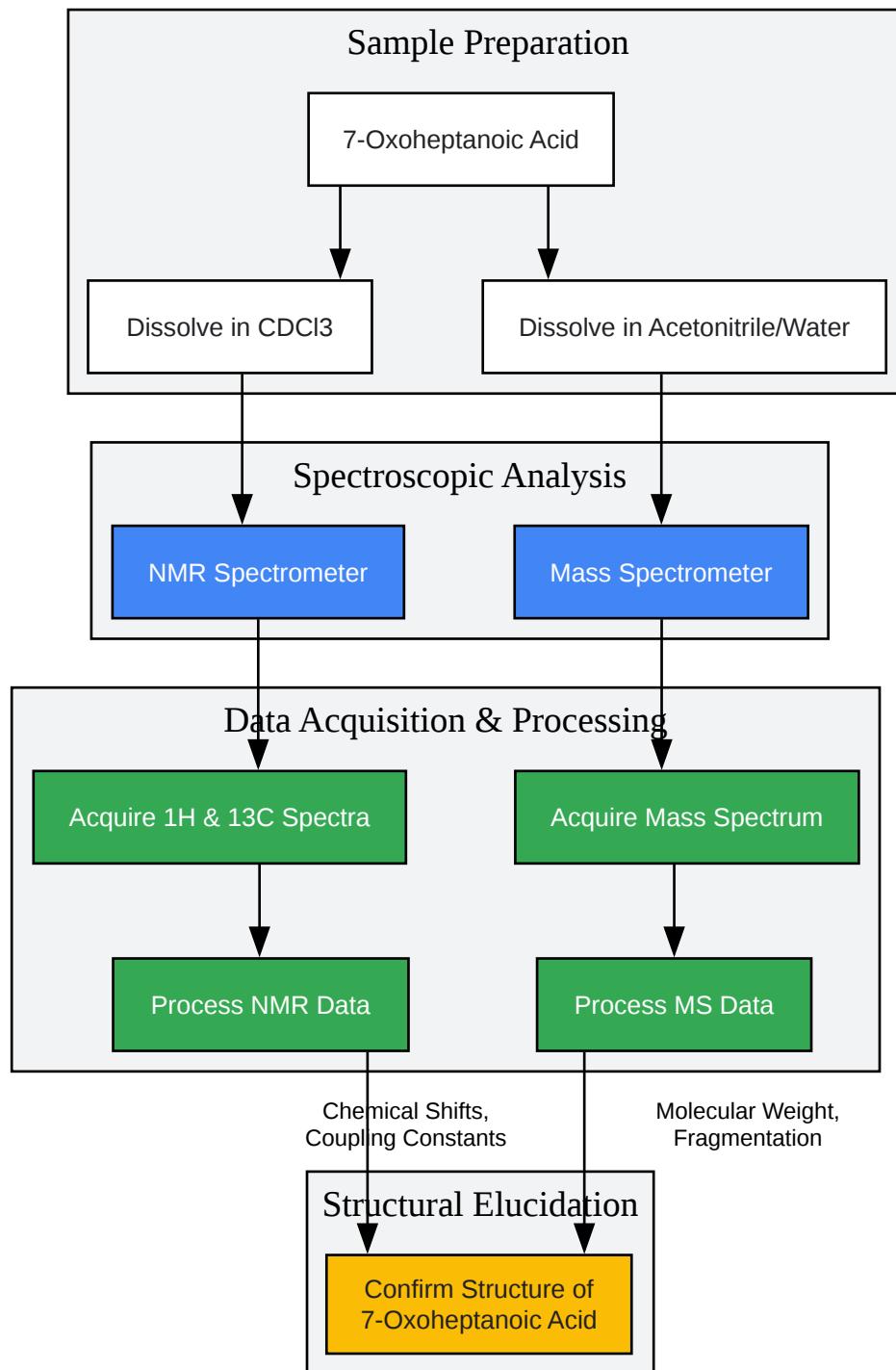
- Methanol or acetonitrile (HPLC grade)
- Formic acid (for ESI)
- Mass Spectrometer (e.g., LC-MS with Electrospray Ionization - ESI)

#### Procedure:

- Sample Preparation: Prepare a dilute solution of **7-oxoheptanoic acid** (e.g., 1 mg/mL) in the chosen solvent. For ESI, a solvent system like 50:50 acetonitrile:water with 0.1% formic acid is common.
- Instrument Setup:
  - Calibrate the mass spectrometer using a standard calibration solution.
  - Set the ionization source parameters (e.g., for ESI: capillary voltage, cone voltage, source temperature, desolvation gas flow).
  - Set the mass analyzer to scan a suitable m/z range (e.g., 50-500).
- Data Acquisition:
  - Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatograph.
  - Acquire the mass spectrum in both positive and negative ion modes to observe different adducts.
- Data Analysis:
  - Identify the molecular ion peak ( $[M+H]^+$ ,  $[M+Na]^+$ , or  $[M-H]^-$ ).
  - Analyze the fragmentation pattern to gain further structural information.

## Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **7-oxoheptanoic acid**.



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